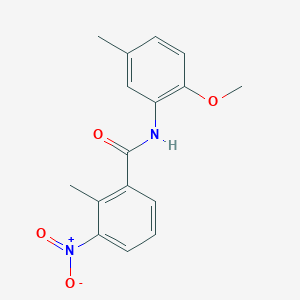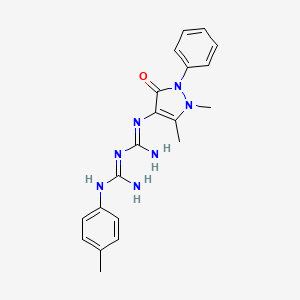![molecular formula C14H16N2O5S B5811736 dimethyl 5-{[(propionylamino)carbonothioyl]amino}isophthalate](/img/structure/B5811736.png)
dimethyl 5-{[(propionylamino)carbonothioyl]amino}isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-{[(propionylamino)carbonothioyl]amino}isophthalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the isophthalate family and is known for its unique properties, making it an attractive candidate for use in various industries.
Scientific Research Applications
Dimethyl 5-{[(propionylamino)carbonothioyl]amino}isophthalate has been used in various scientific research applications due to its unique properties. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. Its ability to inhibit the activity of certain enzymes and proteins has also been investigated for use in enzyme assays and protein-protein interaction studies. Additionally, it has been studied as a potential fluorescent probe for use in imaging studies due to its fluorescent properties.
Mechanism of Action
The mechanism of action of dimethyl 5-{[(propionylamino)carbonothioyl]amino}isophthalate involves its ability to inhibit the activity of certain enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition results in the accumulation of acetylated histones, which leads to changes in gene expression. Additionally, it has been shown to inhibit the activity of certain proteins involved in inflammation, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of dimethyl 5-{[(propionylamino)carbonothioyl]amino}isophthalate have been extensively studied. It has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases. Additionally, it has been shown to have anti-cancer effects, which may be useful in the treatment of various types of cancer. Its ability to inhibit the activity of HDACs has also been investigated for use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using dimethyl 5-{[(propionylamino)carbonothioyl]amino}isophthalate in lab experiments include its high purity and stability, as well as its unique properties. Its ability to inhibit the activity of certain enzymes and proteins makes it a useful tool in enzyme assays and protein-protein interaction studies. Additionally, its fluorescent properties make it a potential candidate for use in imaging studies. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Future Directions
There are many future directions for the study of dimethyl 5-{[(propionylamino)carbonothioyl]amino}isophthalate. One potential direction is the investigation of its potential as a drug candidate for the treatment of various diseases. Additionally, its use as a fluorescent probe for imaging studies could be further explored. The development of more efficient and cost-effective synthesis methods could also be investigated to increase the availability of this compound for scientific research. Finally, the investigation of its potential as a tool in epigenetic studies could also be explored.
Synthesis Methods
The synthesis of dimethyl 5-{[(propionylamino)carbonothioyl]amino}isophthalate involves the reaction of isophthalic acid with thionyl chloride, followed by the reaction with propionyl chloride and then with dimethylamine. This process results in the formation of a white crystalline solid that is highly pure and stable. The synthesis of this compound has been extensively studied and optimized to achieve maximum yield and purity.
properties
IUPAC Name |
dimethyl 5-(propanoylcarbamothioylamino)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-4-11(17)16-14(22)15-10-6-8(12(18)20-2)5-9(7-10)13(19)21-3/h5-7H,4H2,1-3H3,(H2,15,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPFYFFZDYIEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-[(propanoylcarbamothioyl)amino]benzene-1,3-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5811654.png)


![3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5811669.png)


![2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5811694.png)
![3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5811725.png)

![N-benzyl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5811730.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5811742.png)
![2-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5811745.png)
![methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5811752.png)
![N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5811755.png)